![molecular formula C14H15N7O4 B2545367 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 497063-42-0](/img/structure/B2545367.png)

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

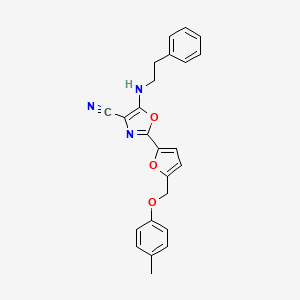

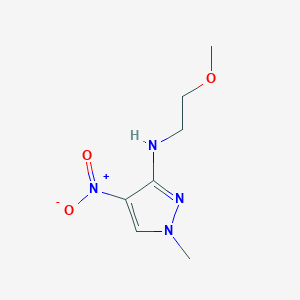

The compound “5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine” is a derivative of nitrophenylpiperazine . It is a part of a novel series of 4-nitrophenylpiperazine derivatives that were designed and synthesized as potential tyrosinase inhibitors .

Synthesis Analysis

The synthesis of these derivatives involves comprehensive characterization using 1H-NMR, 13C-NMR, CNH, and IR techniques . The derivatives were then evaluated for their inhibitory activity against tyrosinase .Chemical Reactions Analysis

The compound was evaluated for its inhibitory activity against tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin . Among the derivatives, one compound exhibited a significant tyrosinase inhibitory effect .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a calculated composition of C 57.00%, H 5.04%, and N 13.99% . The compound is a light brown solid with a melting point of 203–205 °C .Scientific Research Applications

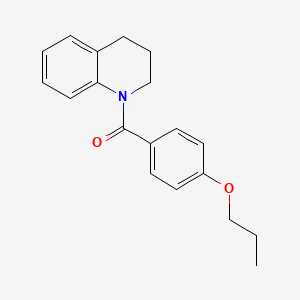

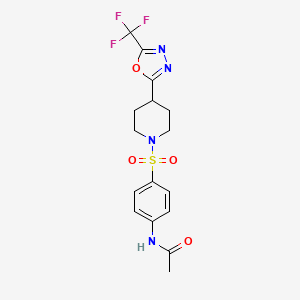

Antifungal Agents

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine exhibits antifungal activity. Researchers have explored its potential as a key intermediate in the synthesis of triazole-based antifungal drugs. Notably, it plays a crucial role in the production of medications like itraconazole, which effectively treat deep-seated fungal infections .

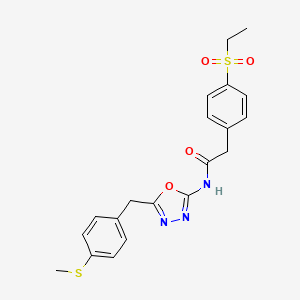

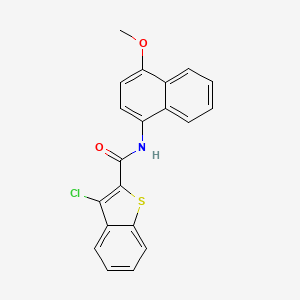

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using this compound. At a concentration of 50 µM, it demonstrated effects on both healthy and cancer cells. Understanding its cytotoxic properties is essential for evaluating its potential as an anticancer agent .

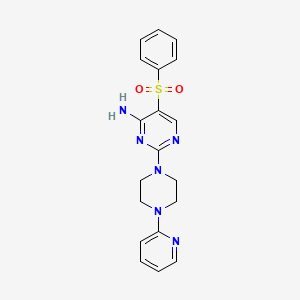

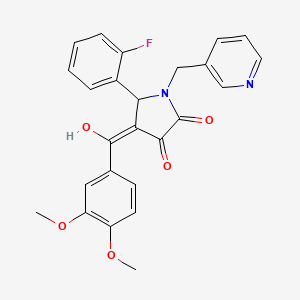

Anti-HIV-1 Activity

Indole derivatives, including compounds like 5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine, have been investigated for their anti-HIV-1 activity. Molecular docking studies suggest that these derivatives may interfere with viral replication, making them promising candidates for further research .

Mechanism of Action

Target of Action

Nitrophenylpiperazine derivatives have been reported to inhibit tyrosinase , an enzyme crucial for melanin synthesis.

Mode of Action

Nitrophenylpiperazine derivatives have been shown to exhibit inhibitory effects on tyrosinase . They likely interact with the enzyme’s active site, leading to a decrease in its activity.

Biochemical Pathways

Given the reported inhibition of tyrosinase by nitrophenylpiperazine derivatives , it can be inferred that the melanin synthesis pathway might be affected. Tyrosinase is a key enzyme in this pathway, catalyzing the conversion of tyrosine into dopaquinone, a precursor of melanin .

Result of Action

The inhibition of tyrosinase by nitrophenylpiperazine derivatives could potentially lead to a decrease in melanin production .

Future Directions

properties

IUPAC Name |

5-nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O4/c15-13-12(21(24)25)14(17-9-16-13)19-7-5-18(6-8-19)10-1-3-11(4-2-10)20(22)23/h1-4,9H,5-8H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDIOWWSQNEWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC(=C3[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)